molecular formula C21H14N2O2S B2419802 3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 612525-39-0

3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2419802
CAS No.: 612525-39-0
M. Wt: 358.42
InChI Key: XIJZFPLVMPLDTP-UHFFFAOYSA-N
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Description

3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that features a benzothiazole moiety linked to an isoquinoline structure

Scientific Research Applications

3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The isoquinoline structure is then introduced through a series of condensation reactions, often involving aldehydes or ketones as intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens, alkylating agents, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
  • N-(1,3-Benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide

Uniqueness

3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione stands out due to its unique combination of benzothiazole and isoquinoline structures, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and biological activities .

Properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-20-14-7-3-5-13-6-4-8-15(19(13)14)21(25)23(20)12-11-18-22-16-9-1-2-10-17(16)26-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZFPLVMPLDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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